Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C12H23NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Mechanism of Action
Target of Action
Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a complex organic compound Similar compounds have been used as building blocks in the synthesis of novel nicotinic acetylcholine receptor ligands .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been implicated in the modulation of nicotinic acetylcholine receptors, which play crucial roles in neurotransmission .
Pharmacokinetics
The compound’s hydrophilic nature due to the presence of a hydroxyl group might influence its absorption and distribution .
Result of Action
Similar compounds have been shown to enhance cognition by modulating the activity of nicotinic acetylcholine receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under inert atmosphere at room temperature . Furthermore, the compound’s activity might be influenced by the pH and temperature of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate has a similar structure but with a hydroxymethyl group instead of a hydroxypropyl group, which may affect its reactivity and applications.
- Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate features a different substitution pattern on the pyrrolidine ring, leading to different chemical properties and potential uses.
- Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate has a piperidine ring instead of a pyrrolidine ring, which can significantly alter its biological activity and chemical behavior.
Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate stands out due to its specific substitution pattern and the presence of both a hydroxypropyl group and a tert-butyl ester group, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNIRHFBXQBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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